molecular formula C18H25NO6 B3080881 (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 1093085-91-6

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No. B3080881
M. Wt: 351.4 g/mol
InChI Key: MGQKLKYOXSATQI-LSDHHAIUSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

  • (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid has been utilized in the synthesis of complex organic compounds, demonstrating its role as a versatile building block. For instance, it has been involved in the synthesis of compounds like (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, showcasing its utility in constructing morpholine derivatives with specific configurations and substitutions, contributing to the field of organic chemistry and material science (Hai-Yu Wang et al., 2011).

Asymmetric Synthesis

  • The chemical has been instrumental in the field of asymmetric synthesis, particularly in the creation of α-amino acids and related compounds. For instance, it has been used in the synthesis of various N-tert-Butoxycarbonyl α-Amino acids and (R)-N-tert-Butoxycarbonyl Allylglycine, highlighting its importance in generating biologically active compounds and advancing pharmaceutical research (Robert M. Williams et al., 2003).

Role in Chiral Chemistry

  • It's also used in the preparation of chiral reagents and building blocks for further synthetic applications. An example includes the synthesis of chiral trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, which are considered promising candidates for the C(2)-symmetric class of chiral reagents (R. Dave & N. Sasaki, 2004).

Applications in Organic Synthesis

  • The compound is used as a reagent in organic synthesis, particularly for tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids, highlighting its utility in modifying and protecting functional groups in complex organic molecules (Yukako Saito et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2R,6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(phenylmethoxymethyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(24-15(10-19)16(20)21)12-23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKLKYOXSATQI-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)C(=O)O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

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